

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Tetradecanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the GC-MS Analysis of 2-Tetradecanone

This document provides a comprehensive guide for the qualitative and quantitative analysis of **2-Tetradecanone** using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

2-Tetradecanone (C₁₄H₂₈O), also known as methyl dodecyl ketone, is a saturated ketone with a molecular weight of 212.37 g/mol .[1][2] It is found in various natural sources and has applications in the flavor and fragrance industry. Accurate and reliable analytical methods are essential for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity.[3] This application note outlines a detailed protocol for the analysis of **2-Tetradecanone** by GC-MS.

Physicochemical Properties of 2-Tetradecanone

A summary of the key physicochemical properties of **2-Tetradecanone** is presented in the table below.

Property	Value	Reference
IUPAC Name	Tetradecan-2-one	[1]
CAS Number	2345-27-9	[1][2]
Molecular Formula	C14H28O	[1][2]
Molecular Weight	212.37 g/mol	[1][2]
Boiling Point	279.00 to 280.00 °C @ 760.00 mm Hg	[1][4]
Melting Point	33 - 34 °C	[1]

Experimental Protocols

This section details the procedures for sample preparation and GC-MS analysis of **2- Tetradecanone**.

3.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. General protocols for liquid and solid samples are provided below.[5][6]

3.1.1. Liquid Samples (e.g., solutions, biological fluids)

Extraction:

- Pipette 1 mL of the liquid sample into a clean glass centrifuge tube.
- Add 5 mL of a suitable organic solvent such as hexane or dichloromethane.
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean vial.
- Repeat the extraction twice more, combining the organic extracts.

· Concentration:

 Evaporate the pooled organic solvent under a gentle stream of nitrogen gas to a final volume of 1 mL.

· Transfer:

Transfer the concentrated extract into a 2 mL autosampler vial for GC-MS analysis.

3.1.2. Solid Samples (e.g., plant material, tissues)

- Homogenization:
 - Weigh approximately 100 mg of the solid sample into a clean vial.
 - If necessary, homogenize the sample to a fine powder.

Extraction:

- Add 5 mL of a suitable solvent (e.g., methanol, ethyl acetate).
- Sonicate the mixture for 20 minutes to facilitate extraction.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction process twice more, combining the supernatants.
- Solvent Evaporation and Reconstitution:
 - Evaporate the combined solvent under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 1 mL of a suitable volatile solvent (e.g., hexane, dichloromethane) for injection.
- Filtration:

 $\circ\,$ Filter the reconstituted sample through a 0.22 μm syringe filter into a 2 mL autosampler vial.

3.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **2-Tetradecanone**.

Parameter	Recommended Condition	
Gas Chromatograph	Agilent 7890A GC or equivalent	
Mass Spectrometer	Agilent 5975C MS or equivalent	
Injector	Splitless mode at 250°C	
Carrier Gas	Helium at a constant flow of 1.0 mL/min	
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent non-polar capillary column	
Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes	
MS Transfer Line	280°C	
Ion Source Temp.	230°C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Acquisition Mode	Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)	

Data Presentation

4.1. Mass Spectrum

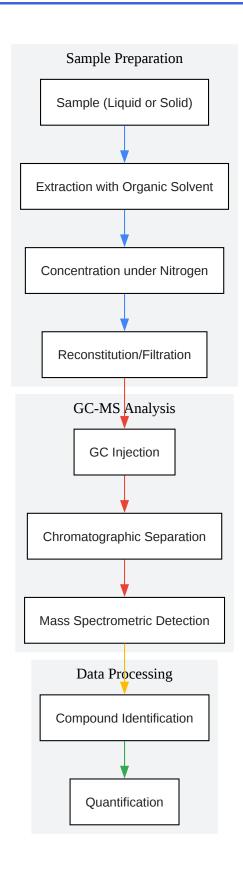
The electron ionization mass spectrum of **2-Tetradecanone** is characterized by a base peak at m/z 58.[1] Key fragment ions are summarized in the table below.

m/z	Relative Intensity (%)	
58	99.99	
43	83.20	
59	42.80	
71	30.87	
41	27.53	

Data obtained from PubChem.[1]

4.2. Chromatographic Data

The retention of **2-Tetradecanone** is characterized by its Kovats Retention Index (RI).


Column Type	Retention Index	Reference
Standard Non-Polar	1594	[1]
Standard Polar	1893	[1]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of **2- Tetradecanone**.

Click to download full resolution via product page

Caption: Generalized workflow for the GC-MS analysis of **2-Tetradecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Tetradecanone | C14H28O | CID 75364 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Tetradecanone [webbook.nist.gov]
- 3. Gas chromatography/tandem mass spectrometry measurement of delta 9-tetrahydrocannabinol, naltrexone, and their active metabolites in plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-tetradecanone, 2345-27-9 [thegoodscentscompany.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Tetradecanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197950#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-2-tetradecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com